![molecular formula C20H18F3N5O2 B3075105 1-(3-nitro-2-pyridinyl)-4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine CAS No. 1026081-31-1](/img/structure/B3075105.png)

1-(3-nitro-2-pyridinyl)-4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine

Overview

Description

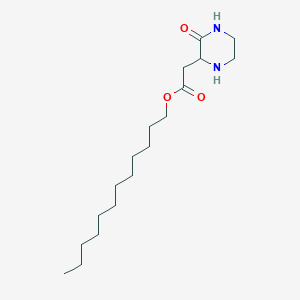

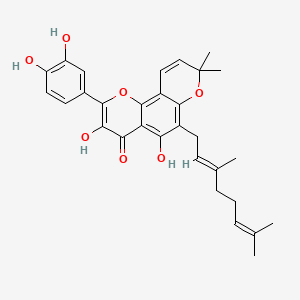

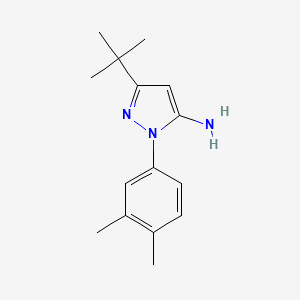

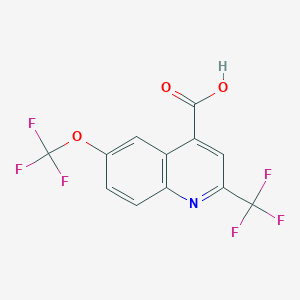

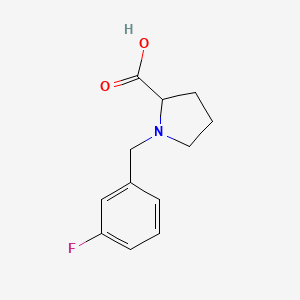

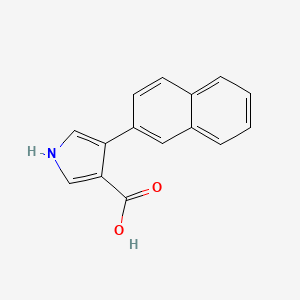

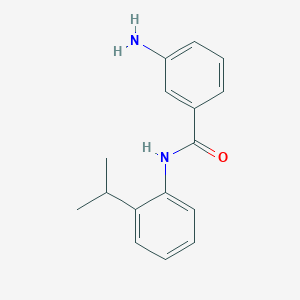

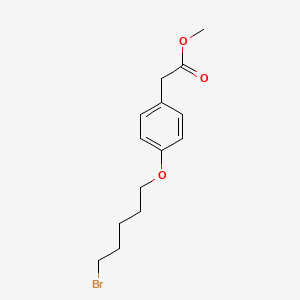

The compound “1-(3-nitro-2-pyridinyl)-4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted with a nitro group at the 3-position and a trifluoromethyl group at the 2-position . The molecule also contains a piperidine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom .

Synthesis Analysis

The synthesis of such compounds typically involves the introduction of trifluoromethylpyridine (TFMP) groups within other molecules . This is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups and rings. The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the presence of the nitro group, the trifluoromethyl group, and the pyridine and piperidine rings. These functional groups can participate in a variety of chemical reactions, providing a wide range of potential reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its molecular structure. The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds . The compound has a density of approximately 1.4 g/cm³ .Scientific Research Applications

Aurora Kinase Inhibition

This compound may be useful in cancer treatment due to its potential to inhibit Aurora A, a kinase involved in cell division (ロバート ヘンリー,ジェームズ, 2006).

Glycine Transporter 1 Inhibition

The compound shows promise as a glycine transporter 1 (GlyT1) inhibitor, which could be relevant in central nervous system therapies. This inhibitor demonstrated a favorable pharmacokinetics profile and increased cerebrospinal fluid concentration of glycine in rats (Shuji Yamamoto et al., 2016).

Anticholinesterase Activity

Pyrazoline derivatives of this compound have shown significant anticholinesterase effects, suggesting potential applications in treating neurodegenerative disorders (M. Altıntop, 2020).

Anti-Tuberculosis Activity

Structurally related compounds have been studied for their inhibitory effects on Mycobacterium tuberculosis pantothenate synthetase, indicating potential use in tuberculosis treatment (Ganesh Samala et al., 2013).

Antimicrobial Activity

Some synthesized derivatives have exhibited antimicrobial activity, suggesting potential applications in combating bacterial and fungal infections (J. Patel, 2018).

Anti-Inflammatory Agents

Derivatives of the compound have shown significant anti-inflammatory activity, highlighting their potential as novel anti-inflammatory agents (Khaled R. A. Abdellatif et al., 2014).

Slow Magnetic Relaxation

This compound has been used in the synthesis of hetero-tri-spin complexes demonstrating slow magnetic relaxation, which might be significant in materials science and magnetic studies (Lu Xi et al., 2019).

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . Given the wide-ranging potential applications of these compounds in the agrochemical and pharmaceutical industries, it is expected that research into the synthesis, properties, and applications of such compounds will continue to be an important area of study .

properties

IUPAC Name |

3-nitro-2-[4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidin-1-yl]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F3N5O2/c21-20(22,23)15-4-1-3-14(11-15)17-12-16(25-26-17)13-6-9-27(10-7-13)19-18(28(29)30)5-2-8-24-19/h1-5,8,11-13H,6-7,9-10H2,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQQISVVLMAVEAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC(=NN2)C3=CC(=CC=C3)C(F)(F)F)C4=C(C=CC=N4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F3N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-nitro-2-pyridinyl)-4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-(4-chlorobenzenesulfonyl)-3-[(9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]prop-2-enenitrile](/img/structure/B3075027.png)

![(2Z)-3-[(6-methoxypyridin-3-yl)amino]-2-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile](/img/structure/B3075031.png)

![(2Z)-3-[(4-chloro-6-methylpyrimidin-2-yl)amino]-2-(4-methylbenzenesulfonyl)prop-2-enenitrile](/img/structure/B3075045.png)

![8-(2-ethoxy-2-oxoethyl)-3-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-8-ium bromide](/img/structure/B3075051.png)

![4-[5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine](/img/structure/B3075069.png)